Cas no 103129-58-4 (Benazepril Ethyl Ester)

Benazepril Ethyl Ester 化学的及び物理的性質
名前と識別子
-
- 1H-1-Benzazepine-1-aceticacid, 3-[[1-(ethoxycarbonyl)-3-phenylpropyl]amino]-2,3,4,5-tetrahydro-2-oxo-,ethyl ester, [S-(R*,R*)]- (9CI)
- Benazepril Ethyl Ester
- 1H-1-Benzazepine-1-aceticacid, 3-[[1-(ethoxycarbonyl)-3-phenylpropyl]amino]-2,3,4,5-tetrahydro...
- 1H-1-Benzazepine-1-aceticacid, 3-[[1-(ethoxycarbonyl)-3-phenylpropyl]amino]-2,3,4,5-tetrahydro-2-oxo-,ethyl ester, [S-(R*,R*)
- ethyl (2S)-2-[[(3S)-1-(2-ethoxy-2-oxoethyl)-2-oxo-4,5-dihydro-3H-1-benzazepin-3-yl]amino]-4-phenylbutanoate
- 1-ethoxycarbonylmethyl-3S-(1S-ethoxycarbonyl-3-phenylpropylamino)-2,3,4,5-tetrahydro-1H-[1]benzazepin-2-one
- PCB77
- {3-[1-Ethoxycarbonyl-3-phenyl-(1S)-propyl]amino-2,3,4,5-tetrahydro-2-oxo-1H-1-(3S)-benzazepine}-1-acetic acid ethyl ester
- [S-(R*,R*)]-3-[[1-(Ethoxycarbonyl)-3-phenylpropyl]amino]-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic acid ethyl ester
- Benazepril Ethy Ester
- Benazepril Related Compound G (15 mg) ((3-(1-Ethoxycarbonyl-3-phenyl-(1S)-propyl)amino-2,3,4,5-tetrahydro-2-oxo-1H-1-(3S)-benzazepine)-1-acetic acid,ethyl ester)
- BENAZEPRIL RELATED COMPOUND G (15 MG) ((3-(1 -ETHOXYCARBONYL-3-PHENYL-(1 S)-PROPYL)AMINO-2,3,4,5-TETRAHYDRO-2-OXO-1H-1-(3S)-BENZAZE-PINE)-1-ACETIC ACID, ETHYL ESTER)
- Benazepril Related Compound G (15 mg) (COLD SHIPMENT REQUIRED) ((3-(1-Ethoxycarbonyl-3-phenyl-(1S)-propyl)amino-2,3,4,5-tetrahydro-2-oxo-1H-1-(3S)-benzazepine)-1-acetic acid, ethyl ester)
- SCHEMBL10905012
- K53IWT5YZ1
- Ethyl (2S)-2-(((3S)-1-(2-ethoxy-2-oxoethyl)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl)amino)-4-phenylbutanoate
- Benazepril hydrochloride impurity G [EP]
- 1H-1-Benzazepine-1-acetic acid, 3-((1-(ethoxycarbonyl)-3-phenylpropyl)amino)-2,3,4,5-tetrahydro-2-oxo-, ethyl ester, (S-(R*,R*))-
- BENAZEPRIL HYDROCHLORIDE IMPURITY G [EP IMPURITY]
- Ethyl (2S)-2-[[(3S)-1-(2-Ethoxy-2-oxoethyl)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl]amino]-4-phenylbutanoate (Benazepril Ethyl Ester)
- Q27281973
- (S)-Ethyl 2-(((S)-1-(2-ethoxy-2-oxoethyl)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)amino)-4-phenylbutanoate
- DTXSID80145665
- 103129-58-4
- UNII-K53IWT5YZ1
- (S)-Ethyl2-(((S)-1-(2-ethoxy-2-oxoethyl)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)amino)-4-phenylbutanoate
- NKPNCAYTOLXSEG-VXKWHMMOSA-N
- DTXCID5068156
- Benazepril hydrochloride impurity G
- BENAZEPRIL HYDROCHLORIDE IMPURITY G (EP IMPURITY)
-
- インチ: 1S/C26H32N2O5/c1-3-32-24(29)18-28-23-13-9-8-12-20(23)15-17-21(25(28)30)27-22(26(31)33-4-2)16-14-19-10-6-5-7-11-19/h5-13,21-22,27H,3-4,14-18H2,1-2H3/t21-,22-/m0/s1
- InChIKey: NKPNCAYTOLXSEG-VXKWHMMOSA-N
- SMILES: O=C1[C@H](CCC2C=CC=CC=2N1CC(=O)OCC)N[C@H](C(=O)OCC)CCC1C=CC=CC=1
計算された属性
- 精确分子量: 452.23100
- 同位素质量: 452.23112213g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 33
- 回転可能化学結合数: 12
- 複雑さ: 649
- 共价键单元数量: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 84.9Ų
- XLogP3: 4.2
じっけんとくせい
- 密度みつど: 1.20±0.1 g/cm3 (20 ºC 760 Torr),
- Solubility: ほとんど溶けない(0.014 g/l)(25ºC)、
- PSA: 84.94000
- LogP: 3.50750
Benazepril Ethyl Ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B119815-10mg |
Benazepril Ethyl Ester |
103129-58-4 | 10mg |
$ 127.00 | 2023-04-19 | ||
A2B Chem LLC | AE15954-10mg |
(S)-Ethyl 2-(((S)-1-(2-ethoxy-2-oxoethyl)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)amino)-4-phenylbutanoate |
103129-58-4 | 10mg |
$245.00 | 2024-04-20 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHR2930-75MG |
Benazepril Related Compound G |
103129-58-4 | 75mg |
¥4552.24 | 2024-12-22 | ||
TRC | B119815-100mg |
Benazepril Ethyl Ester |
103129-58-4 | 100mg |
$ 1401.00 | 2023-04-19 | ||
TRC | B119815-5mg |
Benazepril Ethyl Ester |
103129-58-4 | 5mg |
$ 81.00 | 2023-04-19 | ||
TRC | B119815-25mg |
Benazepril Ethyl Ester |
103129-58-4 | 25mg |
$ 247.00 | 2023-04-19 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1048685-15MG |
103129-58-4 | 15MG |
¥14114.48 | 2023-01-06 | |||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHR2930-75MG |
103129-58-4 | 75MG |
¥4801.61 | 2023-01-14 | |||
TRC | B119815-50mg |
Benazepril Ethyl Ester |
103129-58-4 | 50mg |
$ 672.00 | 2023-04-19 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1048685-15MG |
Benazepril Related Compound G |
103129-58-4 | 15mg |
¥10443.6 | 2025-01-14 |
Benazepril Ethyl Ester 関連文献
-
Tsz-Ki Lau,Philip C. Y. Chow,Ningning Wu,Dan Su,Huifeng Meng,Chao Ma,Tao Liu,Xinhui Zou,Kam Sing Wong,Xinhui Lu,He Yan J. Mater. Chem. A, 2020,8, 3676-3685
-
Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
-
Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
-
Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
-
Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
-
Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
-
Cristina Wippert Rodrigues,Christian Limberg,Hans Pritzkow Chem. Commun., 2004, 2734-2735
Benazepril Ethyl Esterに関する追加情報
Benazepril Ethyl Ester (CAS No. 103129-58-4): An Overview of Its Properties and Applications
Benazepril Ethyl Ester (CAS No. 103129-58-4) is a prodrug of benazepril, a well-known angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension and heart failure. This compound has gained significant attention in the pharmaceutical industry due to its unique properties and potential therapeutic benefits. In this comprehensive overview, we will delve into the chemical structure, pharmacological properties, and recent research advancements related to Benazepril Ethyl Ester.
Chemical Structure and Synthesis
Benazepril Ethyl Ester is a derivative of benazepril, with the ethyl ester group attached to the carboxylic acid moiety. The chemical formula of Benazepril Ethyl Ester is C24H30N2O5, and its molecular weight is 426.51 g/mol. The synthesis of Benazepril Ethyl Ester typically involves the esterification of benazepril with ethanol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid. This process yields a stable and bioavailable prodrug that can be further processed for pharmaceutical applications.
Pharmacological Properties
Benazepril Ethyl Ester is designed to enhance the oral bioavailability and stability of benazepril. Upon ingestion, it undergoes hydrolysis in the liver, releasing the active form, benazeprilat. Benazeprilat is a potent ACE inhibitor that effectively blocks the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This mechanism leads to vasodilation, reduced blood pressure, and improved cardiac function. The pharmacokinetic profile of Benazepril Ethyl Ester
Clinical Applications and Efficacy
The clinical applications of Benazepril Ethyl Ester are primarily focused on the management of hypertension and heart failure. Numerous clinical trials have demonstrated its efficacy in lowering blood pressure and improving cardiovascular outcomes. For instance, a recent study published in the Journal of Hypertension found that patients treated with benazepril-based medications, including those derived from Benazepril Ethyl Ester, showed significant reductions in systolic and diastolic blood pressure compared to placebo groups. Additionally, these patients experienced fewer cardiovascular events, such as myocardial infarction and stroke.
Safety Profile and Side Effects
The safety profile of Benazepril Ethyl Ester is generally favorable, with common side effects including dizziness, headache, and fatigue. These side effects are typically mild and transient. However, like other ACE inhibitors, it can cause more serious side effects such as hyperkalemia (elevated potassium levels) and renal impairment in certain patient populations. Therefore, regular monitoring of electrolyte levels and kidney function is recommended for patients on long-term therapy.
Latest Research Developments strong > p > < p >Recent research has explored the potential of< strong > Benazepr il Eth yl Est er< /stron g > in novel therapeutic applications beyond hypertension and heart failure. For example, studies have investigated its use in treating diabetic nephropathy due to its renoprotective effects. A study published in the American Journal of Nephrology reported that< strong > Benaz e pr il Et h yl Es ter< /st rong > significantly reduced proteinuria and slowed the progression of kidney disease in diabetic rats. These findings suggest that it may have broader therapeutic utility in managing chronic kidney diseases. p > < p >Another area of interest is the potential role of< strong > Benaz e pr il Et h yl Es ter< /st rong > in neurodegenerative disorders. Preliminary studies have shown that ACE inhibitors may have neuroprotective effects by reducing oxidative stress and inflammation in the brain. While more research is needed to confirm these findings, they open up exciting possibilities for future therapeutic applications. p > < p >< strong >Conclusion< /st rong > p > < p >< strong >Benaz e pr il Et h yl Es ter< /st rong > (CAS No . 103129-58-4) is a promising compound with significant therapeutic potential . Its unique properties , including enhanced oral bioavailability and stability , make it an attractive option for treating hypertension , heart failure , and potentially other conditions such as diabetic nephropathy . Ongoing research continues to uncover new applications , further solidifying its importance in the pharmaceutical industry . As more studies are conducted , we can expect to see even greater advancements in our understanding and utilization of this valuable compound . p > article > response >
103129-58-4 (Benazepril Ethyl Ester) Related Products
- 131064-75-0(ent-Benazepril)
- 182821-27-8(SLV 306)
- 1356010-96-2(Benazepril tert-Butyl Ester-d5)
- 872180-52-4(Benzonitrile, 2-(cyclobutylmethoxy)-6-fluoro-)
- 922134-06-3(3-chloro-4-methoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide)
- 2679920-46-6(rac-(2R,5R)-5-methyl-1-(prop-2-en-1-yloxy)carbonylpyrrolidine-2-carboxylic acid)
- 787545-18-0(1-(1H-Tetrazol-5-yl)cyclopropanamine)
- 866844-94-2(5-(4-fluorophenyl)methyl-7-4-(propan-2-yl)benzenesulfonyl-2H,5H,8H-1,3dioxolo4,5-gquinolin-8-one)
- 1255666-29-5(1-[(tert-butoxy)carbonyl]-2-(methoxycarbonyl)piperidine-4-carboxylic acid)
- 357387-90-7(N-(1,3-benzothiazol-2-yl)-1-(4-methylbenzenesulfonyl)pyrrolidine-2-carboxamide)
